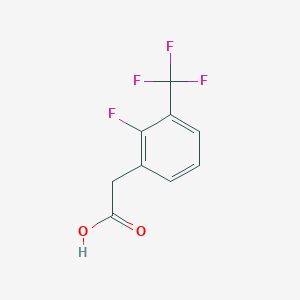

2-Fluoro-3-(trifluoromethyl)phenylacetic acid

Beschreibung

The exact mass of the compound 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-3-(trifluoromethyl)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(trifluoromethyl)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLNEHPKQVCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939115 | |

| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194943-83-4, 178748-05-5 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194943-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid

CAS Number: 194943-83-4

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a solid compound at room temperature with a melting point range of 113-116 °C.[1] Its chemical structure features a phenylacetic acid backbone substituted with both a fluorine atom and a trifluoromethyl group, which significantly influence its physicochemical properties and biological activity.

| Property | Value | Reference |

| CAS Number | 194943-83-4 | [1][2] |

| Molecular Formula | C₉H₆F₄O₂ | [1][2] |

| Molecular Weight | 222.14 g/mol | [1] |

| Melting Point | 113-116 °C | [1] |

| Physical State | Solid | [2] |

| IUPAC Name | 2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | [2] |

Synthesis and Experimental Protocols

Synthetic Pathway 1: From 2-Fluoro-3-(trifluoromethyl)benzaldehyde

This pathway involves the oxidation of the corresponding benzaldehyde to the carboxylic acid.

Caption: Oxidation of 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

Experimental Protocol (General):

-

Dissolution: Dissolve 2-Fluoro-3-(trifluoromethyl)benzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Oxidation: Slowly add an oxidizing agent, for instance, potassium permanganate (KMnO₄) or Jones reagent (a solution of chromium trioxide in sulfuric acid), to the solution at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-Fluoro-3-(trifluoromethyl)phenylacetic acid.

Synthetic Pathway 2: From 2-Fluoro-3-(trifluoromethyl)benzyl Cyanide

This common route for synthesizing phenylacetic acids involves the hydrolysis of the corresponding benzyl cyanide.

Caption: Two-step synthesis via benzyl cyanide intermediate.

Experimental Protocol (General):

Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl cyanide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-3-(trifluoromethyl)benzyl bromide or chloride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Cyanation: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. Heat the reaction mixture, typically between 60-100 °C, and monitor its progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. Extract the product with an organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl cyanide.

Step 2: Hydrolysis to 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

-

Hydrolysis: The crude 2-Fluoro-3-(trifluoromethyl)benzyl cyanide can be hydrolyzed under either acidic or basic conditions.

-

Acidic Hydrolysis: Reflux the cyanide with a mixture of concentrated sulfuric acid and water.

-

Basic Hydrolysis: Reflux the cyanide with an aqueous solution of sodium hydroxide. After the reaction is complete, the resulting carboxylate salt is acidified with a strong acid to precipitate the carboxylic acid.

-

-

Purification: The crude phenylacetic acid is then purified by filtration and recrystallization as described in Synthetic Pathway 1.

Biological Significance and Applications in Drug Discovery

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Phenylacetic acid derivatives are known to be scaffolds for various biologically active compounds, including kinase inhibitors. While specific biological activity data for 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is not extensively published, its structural motifs suggest it is a valuable intermediate for the synthesis of potential therapeutic agents.

The trifluoromethyl group can significantly impact the electronic properties and lipophilicity of a molecule, which are critical for its interaction with biological targets. Compounds containing the trifluoromethylphenyl moiety have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Caption: General logic of kinase inhibition by a derived compound.

Quantitative Data

While a complete set of spectral data for 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is not available in public databases, the following table summarizes the expected and known physical properties. Researchers synthesizing this compound should perform standard analytical techniques for characterization.

| Data Type | Expected/Known Values |

| ¹H NMR | Aromatic protons (multiplet), methylene protons (singlet), carboxylic acid proton (broad singlet). |

| ¹³C NMR | Peaks corresponding to aromatic carbons, methylene carbon, carboxylic carbon, and trifluoromethyl carbon (quartet due to C-F coupling). |

| ¹⁹F NMR | Signals for the aromatic fluorine and the trifluoromethyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (222.14 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretch (broad), C=O stretch of the carboxylic acid, C-F stretches, and aromatic C-H stretches. |

Conclusion

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals, particularly in the area of kinase inhibitors. Its synthesis can be achieved through established chemical transformations, and its unique combination of functional groups makes it an attractive building block for creating structurally diverse and biologically active molecules. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)phenylacetic acid, a fluorinated aromatic carboxylic acid, is a compound of significant interest in medicinal chemistry and material science. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique electronic and steric characteristics.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, enhances the compound's lipophilicity and metabolic stability, properties that are highly desirable in the design of novel therapeutic agents.[1][2] This guide provides an in-depth overview of the core physicochemical properties of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, complete with experimental protocols and a logical workflow for its characterization.

Core Physicochemical Properties

The key physicochemical parameters of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid are summarized in the table below. These values are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | CAS Number |

| Molecular Formula | C₉H₆F₄O₂ | 194943-83-4[3][4] |

| Molecular Weight | 222.14 g/mol | 194943-83-4 |

| Melting Point | 113-116 °C | 194943-83-4[5] |

| Boiling Point | 228 °C (estimated) | 178748-05-5*[5] |

| Appearance | White to off-white crystalline solid/powder | N/A[2][3] |

| pKa | Data not available; predicted to be moderately acidic | N/A |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone); poorly soluble in water. | N/A[2][6][7] |

*Note: The CAS number 178748-05-5 is associated with the compound in a source that also provides the boiling point, though other sources consistently use 194943-83-4 for 2-Fluoro-3-(trifluoromethyl)phenylacetic acid.[3][4]

Experimental Protocols

The determination of the physicochemical properties listed above is fundamental to the characterization of any novel chemical entity. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

A small sample of dry 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[5]

-

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

-

Objective: To quantify the acidity of the carboxylic acid group.

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), and a solvent system (e.g., water-methanol mixture, due to low aqueous solubility).

-

Procedure:

-

A precisely weighed amount of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is dissolved in a suitable solvent mixture in a beaker.

-

The pH electrode is calibrated and immersed in the solution.

-

The solution is stirred continuously.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined as the pH at the half-equivalence point (where half of the acid has been neutralized).

-

Partition Coefficient (LogP) Determination (Shake-Flask Method)

-

Objective: To measure the lipophilicity of the compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC, n-octanol, and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).

-

Procedure:

-

n-Octanol and the aqueous buffer are pre-saturated with each other by mixing and allowing the phases to separate.

-

A known concentration of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is dissolved in the n-octanol phase.

-

A measured volume of the n-octanol solution is combined with a measured volume of the aqueous buffer in a separatory funnel.

-

The funnel is shaken for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

The mixture is then allowed to stand until the two phases are clearly separated.

-

The concentration of the compound in the aqueous phase is determined using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

The concentration in the n-octanol phase is calculated by difference.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for physicochemical characterization and a potential biological interaction pathway for this class of compounds.

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Caption: Postulated mechanism of action based on physicochemical properties.

Significance and Applications

The physicochemical properties of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid make it a valuable building block in several areas:

-

Pharmaceuticals: The trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.[2] This makes the compound and its derivatives attractive candidates for the development of new drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors.[1][7]

-

Agrochemicals: The fluorinated nature of the molecule may improve the stability and efficacy of agrochemicals, potentially leading to the development of more potent and resilient pesticides or herbicides.[6]

-

Material Science: The compound can be used as a precursor in the synthesis of advanced materials with specific thermal and chemical properties.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 194943-83-4: 2-Fluoro-3-(trifluoromethyl)phenylacetic … [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pschemicals.com [pschemicals.com]

- 5. 2-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 178748-05-5 [amp.chemicalbook.com]

- 6. Buy 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid [smolecule.com]

- 7. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

2-Fluoro-3-(trifluoromethyl)phenylacetic acid molecular weight

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and potential applications, with a focus on its role in medicinal chemistry.

Physicochemical Properties

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a solid compound at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for laboratory use and theoretical modeling. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric characteristics to the molecule.[2]

| Property | Value | Reference |

| IUPAC Name | 2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | [1][3] |

| Molecular Formula | C9H6F4O2 | [1][3] |

| Molecular Weight | 222.14 g/mol | |

| CAS Number | 194943-83-4 | [1][3] |

| Melting Point | 113-116 °C | |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1] |

| Canonical SMILES | O=C(O)CC1=CC=CC(C(F)(F)F)=C1F | [1] |

| InChI Key | IZXLNEHPKQVCAE-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of fluorinated phenylacetic acid derivatives is a critical process in organic chemistry, providing versatile building blocks for more complex molecules.[2] While specific, detailed experimental protocols for the direct synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid are proprietary or dispersed in patent literature, a general understanding can be derived from common synthetic strategies for related compounds.

General Synthetic Approach

The introduction of the key functional groups—fluorine, trifluoromethyl, and acetic acid moieties—onto the phenyl ring can be achieved through a multi-step synthetic route. Key reactions often include:

-

Fluorination: The introduction of a fluorine atom onto the aromatic ring, typically using specialized fluorinating agents.

-

Trifluoromethylation: The addition of the trifluoromethyl group, often employing reagents like trifluoromethyl iodide or other modern trifluoromethylating agents.[4]

-

Acylation/Carboxylation: The introduction of the acetic acid side chain, which can be accomplished through various methods, including Friedel-Crafts acylation followed by oxidation, or through cross-coupling reactions with a suitable two-carbon synthon.

A plausible synthetic workflow is illustrated in the diagram below.

Example Experimental Protocol: Hydrolysis of an Ester Precursor

A common final step in the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. The following is a generalized protocol for this transformation.

| Step | Procedure |

| 1. Reaction Setup | The ester precursor, methyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetate, is dissolved in a suitable solvent mixture, such as methanol and water. |

| 2. Hydrolysis | An aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide) is added to the reaction mixture. |

| 3. Monitoring | The reaction is stirred at room temperature or gently heated, and its progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |

| 4. Work-up | Once the reaction is complete, the methanol is removed under reduced pressure. The aqueous residue is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product. |

| 5. Isolation | The solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. |

| 6. Purification | If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system. |

Role in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in modern drug design to enhance a compound's pharmacological profile.[5] These modifications can significantly impact lipophilicity, metabolic stability, binding affinity, and bioavailability.[5][6]

The Importance of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is particularly valuable in medicinal chemistry.[7] Its strong electron-withdrawing nature can alter the acidity of nearby functional groups and influence the reactivity of the aromatic ring.[2] Furthermore, the -CF3 group can increase the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[6] Its lipophilicity also aids in the molecule's ability to cross cellular membranes.[6]

Potential Applications

While specific biological activities of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid are not extensively reported in the public domain, its structural motifs are present in various biologically active compounds. Phenylacetic acid derivatives are key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[7]

A structurally related compound, 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid, has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2.[4] Cytochrome P450 enzymes are crucial for drug metabolism, and their inhibition can alter the pharmacokinetics of co-administered drugs. This suggests that compounds like 2-Fluoro-3-(trifluoromethyl)phenylacetic acid could serve as scaffolds for developing modulators of drug metabolism or as leads for new therapeutic agents.

The diagram below illustrates how trifluoromethylated building blocks contribute to the drug development pipeline.

Conclusion

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a valuable chemical entity for the scientific research community. Its well-defined physicochemical properties and the strategic importance of its functional groups make it a key building block in the synthesis of novel compounds. The presence of the trifluoromethyl group, in particular, offers a powerful tool for medicinal chemists to fine-tune the properties of potential drug candidates, enhancing their metabolic stability and biological activity. Further research into the applications of this and related compounds will likely continue to contribute to advancements in drug discovery and materials science.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Buy 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid [smolecule.com]

- 5. jelsciences.com [jelsciences.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Technical Guide: Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules containing this moiety. Understanding its fundamental physicochemical properties, such as the melting point, is crucial for its application in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the melting point of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, including detailed experimental protocols for its determination.

Physicochemical Data

The quantitative data for 2-Fluoro-3-(trifluoromethyl)phenylacetic acid are summarized in the table below.

| Property | Value | Reference(s) |

| Melting Point | 113-116 °C | |

| Molecular Formula | C₉H₆F₄O₂ | [1][2] |

| Molecular Weight | 222.14 g/mol | |

| CAS Number | 194943-83-4 | [2] |

| Appearance | White to off-white solid |

Melting Point Determination: Experimental Protocol

The melting point of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is determined using the capillary melting point method, a standard and widely accepted technique for crystalline solids.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystalline samples)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of dry, crystalline 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is placed on a clean, dry surface. The open end of a capillary tube is gently pressed into the sample until a small amount of the solid is packed into the tube to a height of 2-4 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

-

Apparatus Setup: The capillary tube containing the sample is placed in the heating block of the melting point apparatus. The thermometer is positioned correctly according to the instrument's manual.

-

Determination of Melting Range:

-

The apparatus is heated at a rapid rate initially to quickly determine an approximate melting range.

-

A second, more precise determination is then performed with a fresh sample. The temperature is rapidly brought to about 10-15°C below the approximate melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, this range is consistently reported as 113-116 °C.

Experimental Workflow

The logical flow of the melting point determination experiment is illustrated in the diagram below.

Caption: Experimental workflow for determining the melting point of a solid sample.

Significance in Drug Development

The sharp melting point range of a crystalline solid is a key indicator of its purity. For active pharmaceutical ingredients (APIs) and their intermediates, such as derivatives of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, a well-defined melting point is a critical quality control parameter. The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, accurate melting point determination is essential throughout the drug development process, from synthesis and purification to formulation and stability testing. The trifluoromethyl group, in particular, can influence the crystalline structure and intermolecular forces, which in turn affects the melting point.[5]

References

The Strategic Role of Fluorine in the Bioactivity of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine and fluorinated moieties into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This technical guide delves into the specific roles of the fluorine atom and the trifluoromethyl group in modulating the biological activity of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. By examining its predicted interactions with key biological targets and drawing parallels with structurally similar compounds, this document provides a comprehensive overview of how these fluorinated substituents likely enhance its efficacy, metabolic stability, and overall potential as a therapeutic agent. This guide also furnishes detailed experimental protocols for assessing its bioactivity and visualizes the pertinent signaling pathways to provide a holistic understanding for researchers in drug discovery and development.

Introduction: The Power of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in drug design. Its small van der Waals radius allows it to act as a bioisostere for hydrogen, yet its strong electron-withdrawing nature can significantly alter the physicochemical properties of a molecule.[1][2][3] The strategic incorporation of fluorine or trifluoromethyl (-CF3) groups can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug, reducing the required dosage and frequency.[3][4]

-

Increased Lipophilicity: The trifluoromethyl group, in particular, is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and reach its target.[1]

-

Modulation of pKa: The strong inductive effect of fluorine can lower the pKa of nearby acidic or basic groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target binding.

-

Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency and selectivity.[1][2]

2-Fluoro-3-(trifluoromethyl)phenylacetic acid incorporates both a single fluorine atom and a trifluoromethyl group on the phenyl ring, suggesting a deliberate design to leverage these beneficial effects.

Predicted Bioactivity of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid

While specific bioactivity data for 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is not extensively published, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) strongly suggests its potential as an inhibitor of cyclooxygenase (COX) enzymes.

The Cyclooxygenase (COX) Signaling Pathway

The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[5][6][7] NSAIDs exert their therapeutic effects by inhibiting these enzymes.

Below is a diagram illustrating the COX signaling pathway and the site of action for NSAIDs.

The Role of Fluorine and Trifluoromethyl Groups in COX Inhibition

The presence of the fluorine and trifluoromethyl groups on the phenylacetic acid scaffold is anticipated to significantly influence its interaction with COX enzymes.

-

The 2-Fluoro Substituent: The ortho-fluoro group can influence the conformation of the phenylacetic acid side chain, potentially orienting it for optimal binding within the active site of COX enzymes. Its electronegativity can also contribute to favorable electrostatic interactions with amino acid residues in the binding pocket.

-

The 3-Trifluoromethyl Substituent: The trifluoromethyl group is a common feature in many potent and selective COX-2 inhibitors.[8] Its lipophilic nature can enhance binding to the hydrophobic channel of the COX active site. Furthermore, its strong electron-withdrawing properties can increase the acidity of the carboxylic acid moiety, which is crucial for interacting with a key arginine residue in the active site of both COX-1 and COX-2.

Quantitative Data from Structurally Related Compounds

While direct quantitative data for 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is scarce in publicly available literature, data from structurally analogous compounds provides valuable insights into its potential potency. The following table summarizes the COX inhibition data for several trifluoromethyl-containing phenyl derivatives.

| Compound/Drug | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 9 (a trifluoromethyl-containing derivative) | COX-2 | 0.26 | 192.3 | [8] |

| Compound 3g (a trifluoromethyl-pyrazole-carboxamide) | COX-2 | 2.65 | 1.68 | [9] |

| Compound 3d (a trifluoromethyl-pyrazole-carboxamide) | COX-2 | 4.92 | 1.14 | [9] |

| Celecoxib (Reference Drug) | COX-2 | - | >100 | [10] |

| Indomethacin (Reference Drug) | COX-1/COX-2 | 0.009 (COX-1), 0.31 (COX-2) | 0.029 | [10] |

Note: The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher value indicates greater selectivity for COX-2.

Experimental Protocols

To facilitate further research into the bioactivity of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, detailed protocols for in vitro COX inhibition assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against COX-1 and COX-2.[10][11][12][13]

Objective: To determine the IC50 values of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (2-Fluoro-3-(trifluoromethyl)phenylacetic acid) dissolved in DMSO

-

Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

DMSO (vehicle control)

-

Stannous chloride solution (to stop the reaction)

-

96-well microplate

-

Fluorescence microplate reader or LC-MS/MS system

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in the reaction buffer. The test compound and control inhibitors should be prepared as a dilution series in DMSO.

-

Reaction Setup: In a 96-well plate, add the following to each well in the specified order:

-

Reaction Buffer

-

Heme solution

-

L-epinephrine solution (for colorimetric/fluorometric assays)

-

COX-1 or COX-2 enzyme solution

-

-

Inhibitor Addition: Add the test compound or control inhibitor at various concentrations to the respective wells. For the 100% activity control, add an equivalent volume of DMSO.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a precise duration (e.g., 2 minutes).

-

Reaction Termination: Stop the reaction by adding a saturated solution of stannous chloride.

-

Detection:

-

Fluorometric/Colorimetric: Measure the absorbance or fluorescence of the product using a microplate reader.

-

LC-MS/MS: Analyze the formation of a specific prostaglandin product (e.g., PGE2) using liquid chromatography-tandem mass spectrometry.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Below is a workflow diagram for the in vitro COX inhibition assay.

Conclusion

The strategic placement of fluorine and a trifluoromethyl group on the phenylacetic acid scaffold in 2-Fluoro-3-(trifluoromethyl)phenylacetic acid strongly suggests its potential as a potent and metabolically stable bioactive compound. Based on its structural analogy to known NSAIDs and the well-documented roles of its fluorinated substituents in enhancing drug-target interactions, it is highly probable that this compound acts as an inhibitor of cyclooxygenase enzymes. The provided experimental protocols offer a clear path for the empirical validation of this hypothesis and the determination of its inhibitory potency and selectivity. Further investigation into this and similar fluorinated compounds is warranted to explore their full therapeutic potential in the management of inflammation and pain.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Trifluoromethyl Group: A Powerful Electron-Withdrawing Moiety in Phenylacetic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the phenyl ring of phenylacetic acid derivatives profoundly alters their physicochemical properties, with significant implications for drug design and development. This guide provides a comprehensive analysis of the electronic effects of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. The strong electron-withdrawing nature of the CF3 group enhances the acidity of the carboxylic acid moiety and influences the reactivity of the aromatic ring, making it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

Core Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in medicinal chemistry.[1] Its influence stems primarily from a strong negative inductive effect (-I), originating from the high electronegativity of the three fluorine atoms. This effect significantly polarizes the C-F bonds, leading to a substantial partial positive charge on the carbon atom attached to the phenyl ring. This, in turn, withdraws electron density from the aromatic system.

Unlike many other substituents, the trifluoromethyl group does not possess a significant resonance effect (+R or -R). Its primary mode of electronic influence is through the sigma bond framework.[2] This powerful inductive withdrawal of electrons has two major consequences for phenylacetic acid derivatives:

-

Increased Acidity: The electron-withdrawing nature of the CF3 group stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid. By pulling electron density away from the carboxylate, the negative charge is dispersed, making the conjugate base more stable and, consequently, the parent acid more acidic (lower pKa).

-

Meta-Directing Effect in Electrophilic Aromatic Substitution: The CF3 group deactivates the aromatic ring towards electrophilic attack by reducing its electron density. The inductive effect destabilizes the positively charged intermediates (arenium ions) formed during substitution. This destabilization is most pronounced when the positive charge is located on the carbon atom directly attached to the CF3 group (ortho and para attack). Therefore, electrophilic substitution occurs preferentially at the meta position, where the carbocationic intermediate is least destabilized.[3]

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group can be quantified using Hammett constants and by observing its impact on the acidity (pKa) of phenylacetic acid.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For the trifluoromethyl group, the following values are reported:

| Hammett Constant | Value |

| σm | 0.43 |

| σp | 0.54 |

Table 1: Hammett constants for the trifluoromethyl group.

The positive values for both σm and σp confirm the electron-withdrawing nature of the trifluoromethyl group. The slightly higher value for σp suggests a minor contribution from a weak resonance-withdrawing effect, though the inductive effect remains dominant.

Impact on Acidity (pKa)

The most direct measure of the electronic effect of the trifluoromethyl group on phenylacetic acid is the change in its acidity. The pKa of unsubstituted phenylacetic acid is approximately 4.31.[4] The introduction of a trifluoromethyl group at different positions on the phenyl ring significantly lowers the pKa, indicating a substantial increase in acidity.

| Compound | pKa |

| Phenylacetic acid | 4.31[4] |

| 2-(Trifluoromethyl)phenylacetic acid | 3.65 |

| 3-(Trifluoromethyl)phenylacetic acid | 4.14[5] |

| 4-(Trifluoromethyl)phenylacetic acid | 3.77 |

Table 2: pKa values of trifluoromethyl-substituted phenylacetic acid derivatives.

The data clearly demonstrates that the trifluoromethyl group increases the acidity of phenylacetic acid regardless of its position. The ortho- and para-isomers exhibit a more pronounced increase in acidity compared to the meta-isomer. This is consistent with the combined influence of the strong inductive effect and a minor resonance contribution at the ortho and para positions, which further stabilizes the carboxylate anion.

Visualizing the Electronic Influence

The following diagrams illustrate the key concepts discussed above.

Caption: Inductive effect of the CF₃ group on the acidity of phenylacetic acid.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Caption: Logical workflow for the synthesis via Suzuki coupling.

Experimental Protocols

Synthesis of Trifluoromethyl-Substituted Phenylacetic Acid Derivatives via Suzuki Coupling

The Suzuki coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and it can be adapted for the synthesis of trifluoromethyl-substituted phenylacetic acids. The general procedure involves the palladium-catalyzed cross-coupling of a trifluoromethyl-substituted phenylboronic acid with a haloacetic acid derivative, followed by hydrolysis.

Materials:

-

(Trifluoromethyl)phenyl boronic acid (ortho-, meta-, or para-isomer)

-

Ethyl bromoacetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the (trifluoromethyl)phenyl boronic acid (1.0 eq), ethyl bromoacetate (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water to the flask. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of Ester: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude ester by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

-

Isolation of Acid: Remove the ethanol under reduced pressure. Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. The product will precipitate out of the solution.

-

Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure trifluoromethyl-substituted phenylacetic acid.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acid. It involves the gradual addition of a standardized base to a solution of the acid and monitoring the pH change.

Materials:

-

Trifluoromethyl-substituted phenylacetic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standard pH buffers (pH 4.00, 7.00, and 10.00)

Procedure:

-

Sample Preparation: Accurately weigh a sample of the trifluoromethyl-substituted phenylacetic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH buffers.

-

Titration Setup: Place the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Fill a burette with the standardized NaOH solution.

-

Titration: Begin stirring the acid solution. Record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration until the pH has risen significantly and leveled off.

-

Data Analysis:

-

Plot the pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this derivative curve corresponds to the equivalence point.

-

Determine the volume of NaOH at the half-equivalence point (the volume at the equivalence point divided by two).

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[6]

-

Conclusion

The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists and drug development professionals. Its strong electron-withdrawing inductive effect significantly increases the acidity of phenylacetic acid derivatives, a property that can be finely tuned by altering the position of the substituent on the phenyl ring. This modulation of acidity, along with its influence on lipophilicity and metabolic stability, allows for the rational design of drug candidates with optimized properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore and harness the unique electronic effects of the trifluoromethyl group in their own research and development endeavors.

References

- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. web.mit.edu [web.mit.edu]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. web.williams.edu [web.williams.edu]

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, a valuable fluorinated building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties and conformational constraints to molecules, making it an attractive scaffold for the design of novel therapeutic agents and functional materials.

Physicochemical Properties

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 194943-83-4 | [1] |

| Molecular Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [1] |

| Melting Point | 113-116 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis

Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl cyanide [2]

-

Materials: 2-Fluoro-3-(trifluoromethyl)benzyl bromide, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO) or acetone.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq) in DMSO or acetone.

-

Add sodium cyanide (1.1 eq) portion-wise to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Fluoro-3-(trifluoromethyl)benzyl cyanide.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Hydrolysis of 2-Fluoro-3-(trifluoromethyl)benzyl cyanide [3][4]

-

Materials: 2-Fluoro-3-(trifluoromethyl)benzyl cyanide, concentrated sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH), water.

-

Acid-Catalyzed Hydrolysis Procedure:

-

In a round-bottom flask, add 2-Fluoro-3-(trifluoromethyl)benzyl cyanide (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid precipitate of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is collected by filtration.

-

Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent (e.g., toluene or a hexane/ethyl acetate mixture) can be performed for further purification.

-

-

Base-Catalyzed Hydrolysis Procedure:

-

In a round-bottom flask, suspend 2-Fluoro-3-(trifluoromethyl)benzyl cyanide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux for 4-8 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2).

-

The precipitated 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is collected by filtration, washed with cold water, and dried.

-

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 10.0-12.0 (s, 1H, COOH), 7.4-7.6 (m, 2H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 3.8 (s, 2H, CH₂) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 175-178 (COOH), 158-162 (d, J=240-250 Hz, C-F), 130-135 (q, J=30-35 Hz, C-CF₃), 120-130 (Ar-C), 123 (q, J=270-275 Hz, CF₃), 35-40 (CH₂) |

| ¹⁹F NMR (470 MHz, CDCl₃) | δ (ppm): -60 to -65 (s, CF₃), -110 to -120 (m, Ar-F) |

| Mass Spectrometry (EI) | m/z (%): 222 (M⁺), 177 ([M-COOH]⁺), 157 ([M-COOH-F]⁺) |

| IR Spectroscopy (KBr) | ν (cm⁻¹): 2500-3300 (broad, O-H stretch), 1700-1720 (C=O stretch), 1200-1350 (C-F stretch of CF₃), 1100-1200 (C-F stretch of Ar-F) |

Chemical Reactivity and Applications

2-Fluoro-3-(trifluoromethyl)phenylacetic acid serves as a versatile building block for the synthesis of more complex molecules, primarily through reactions involving its carboxylic acid group and the aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification and amidation to generate a variety of derivatives.

General Workflow for Amide Coupling

Caption: General workflow for amide bond formation.

Experimental Protocol: General Procedure for Amide Coupling

-

Materials: 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, a primary or secondary amine, a coupling reagent (e.g., EDC, HATU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous solvent (e.g., DMF, DCM).

-

Procedure:

-

Dissolve 2-Fluoro-3-(trifluoromethyl)phenylacetic acid (1.0 eq) in the anhydrous solvent.

-

Add the amine (1.1 eq), the coupling reagent (1.2 eq), and the base (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

-

Applications in Drug Discovery

The presence of both fluorine and a trifluoromethyl group significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. These groups can enhance metabolic stability, increase lipophilicity, and modulate pKa, which are all critical parameters in drug design. This building block is particularly useful in the synthesis of kinase inhibitors and other targeted therapies where specific interactions with the active site of a protein are desired. The substitution pattern can also be exploited to fine-tune the conformational preferences of the molecule, leading to improved binding affinity and selectivity.

Safety Information

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

References

- 1. 2-Fluoro-3-(trifluoromethyl)phenylacetic acid 98 194943-83-4 [sigmaaldrich.com]

- 2. 2-Fluoro-3-(trifluoromethyl)benzyl cyanide,239087-10-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]

- 5. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

A Technical Guide to the Preliminary Biological Screening of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a synthetic organic compound with potential applications in medicinal chemistry. Its structural features, including the fluorine and trifluoromethyl groups, can significantly influence its physicochemical properties and biological activity. A preliminary biological screening is essential to elucidate its potential therapeutic effects and toxicological profile. This guide outlines a comprehensive in vitro screening strategy, providing detailed experimental protocols and data presentation formats to assess the cytotoxic, antimicrobial, and enzyme-inhibiting properties of this compound. Due to the limited publicly available biological data for 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, this document serves as a methodological framework for its initial evaluation. The quantitative data presented herein is illustrative and intended to serve as a template for reporting experimental findings.

General Experimental Workflow

A tiered approach to preliminary biological screening is recommended to efficiently assess the bioactivity of a novel compound. The proposed workflow begins with broad cytotoxicity testing, followed by more specific assays based on the initial findings, such as antimicrobial and enzyme inhibition screens.

Caption: Proposed experimental workflow for the preliminary biological screening of a novel compound.

In Vitro Cytotoxicity Screening

The initial assessment of a compound's effect on cell viability is crucial. The MTT assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency in inhibiting a biological process, such as cell proliferation.

| Cell Line | Cancer Type | IC₅₀ (µM) [Illustrative] |

| MCF-7 | Breast Cancer | 25.5 |

| A549 | Lung Cancer | 42.1 |

| HeLa | Cervical Cancer | 33.8 |

| HepG2 | Liver Cancer | 51.2 |

| HEK293 | Normal Kidney | > 100 |

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies for determining cell viability.[3][4]

Materials:

-

2-Fluoro-3-(trifluoromethyl)phenylacetic acid

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) and a normal cell line (e.g., HEK293)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (control) and untreated wells. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1]

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing

To evaluate the potential of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid as an antimicrobial agent, its activity against a panel of pathogenic bacteria and fungi should be assessed.

Data Presentation: Hypothetical Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

| Microorganism | Type | MIC (µg/mL) [Illustrative] |

| Staphylococcus aureus | Gram-positive Bacteria | 64 |

| Escherichia coli | Gram-negative Bacteria | >128 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 |

| Candida albicans | Fungus (Yeast) | 128 |

| Aspergillus niger | Fungus (Mold) | >128 |

Experimental Protocol: Broth Microdilution Method

This protocol follows the general principles for determining the MIC of a substance.[6][7]

Materials:

-

2-Fluoro-3-(trifluoromethyl)phenylacetic acid

-

Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

-

Fungal strains (e.g., C. albicans, A. niger)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create serial twofold dilutions in the appropriate broth medium in a 96-well plate.

-

Inoculum Preparation: Grow microbial cultures to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard). Dilute the standardized inoculum in broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by measuring the optical density with a microplate reader.

Enzyme Inhibition Assays

Based on preliminary reports of potential CYP1A2 inhibition, a focused enzyme inhibition screen is warranted.[8] This can be expanded to a panel of other relevant enzymes to determine selectivity.

Data Presentation: Hypothetical Enzyme Inhibition

| Enzyme | IC₅₀ (µM) [Illustrative] |

| CYP1A2 | 8.5 |

| CYP2D6 | > 50 |

| CYP3A4 | > 50 |

| COX-2 | 22.7 |

Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for specific enzymes, such as cytochrome P450s.[9][10]

Materials:

-

Purified target enzyme (e.g., human liver microsomes for CYPs)

-

Specific substrate for the enzyme (e.g., phenacetin for CYP1A2)

-

Cofactors required for the enzyme reaction (e.g., NADPH regenerating system)

-

2-Fluoro-3-(trifluoromethyl)phenylacetic acid

-

Assay buffer

-

96-well plates

-

Detection system (e.g., LC-MS/MS or a fluorescence plate reader)

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the test compound in the assay buffer.

-

Pre-incubation: Add the enzyme and different concentrations of the test compound to the wells of a microplate. Include a control with no inhibitor. Allow the mixture to pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate and any necessary cofactors to each well.

-

Reaction Incubation: Incubate the plate for a defined period during which the reaction proceeds linearly.

-

Reaction Termination: Stop the reaction (e.g., by adding a quenching solution like acetonitrile).

-

Product Quantification: Measure the amount of product formed using an appropriate detection method. For CYP assays, this is often done by quantifying the specific metabolite via LC-MS/MS.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Hypothetical Signaling Pathway: Apoptosis Induction

If the compound demonstrates selective cytotoxicity against cancer cell lines, further investigation into the mechanism of cell death is warranted. One common mechanism is the induction of apoptosis.

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by a cytotoxic compound.

This technical guide provides a structured framework for conducting a preliminary biological screening of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. By systematically evaluating its cytotoxic, antimicrobial, and enzyme-inhibiting activities, researchers can gain valuable insights into its potential as a therapeutic agent or identify any toxicological liabilities. The detailed protocols and data presentation templates are designed to ensure robust and reproducible results, facilitating the hit-to-lead process in drug discovery.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. integra-biosciences.com [integra-biosciences.com]

- 7. woah.org [woah.org]

- 8. In vitro inhibition of CYP1A2 by model inhibitors, anti-inflammatory analgesics and female sex steroids: predictability of in vivo interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. superchemistryclasses.com [superchemistryclasses.com]

An In-depth Technical Guide to the Reactivity of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that holds significant interest for researchers in medicinal chemistry and drug development. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, enhances lipophilicity, and can improve metabolic stability and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the reactivity of this compound, including detailed experimental protocols for key transformations, a summary of its physicochemical properties, and an exploration of its application in the synthesis of biologically active molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is presented in Table 1. This data is essential for understanding the compound's behavior in various chemical environments and for the design of synthetic protocols.

Table 1: Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid

| Property | Value | Reference |

| CAS Number | 194943-83-4 | [4][5] |

| Molecular Formula | C₉H₆F₄O₂ | [4][5] |

| Molecular Weight | 222.14 g/mol | [4] |

| Melting Point | 113-116 °C | [4] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥97% (typical) | [6] |

Core Reactivity

The reactivity of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is primarily dictated by two functional groups: the carboxylic acid and the substituted aromatic ring.

-

Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional handle for a variety of chemical transformations, most notably esterification and amidation reactions. These reactions are fundamental in the synthesis of derivatives for structure-activity relationship (SAR) studies in drug discovery. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the acidity of the carboxylic acid and the reactivity of its activated forms.

-

Aromatic Ring: The phenyl ring, activated by the fluorine and trifluoromethyl substituents, can potentially participate in nucleophilic aromatic substitution (SNAr) reactions, although the conditions for such reactions would need to be carefully optimized. The electronic properties of the ring also play a crucial role in the biological activity of its derivatives by influencing interactions with target proteins.[1]

Experimental Protocols

This section provides detailed methodologies for key reactions involving 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, based on established synthetic procedures for similar compounds.

Amidation of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid

Amide bond formation is a critical transformation in the synthesis of many pharmaceutical agents. Below are two common protocols for the amidation of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid.

Protocol 1: Amide Coupling using HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling reagent, which is known for its high efficiency and mild reaction conditions.[7][8]

Experimental Workflow:

Caption: Workflow for HATU-mediated amidation.

Reagents and Conditions:

| Reagent/Condition | Quantity/Parameter |

| 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | 1.0 equivalent |

| Amine | 1.1 equivalents |

| HATU | 1.2 equivalents |

| N,N-Diisopropylethylamine (DIPEA) | 2.0 equivalents |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

Procedure:

-

In a round-bottom flask, dissolve 2-Fluoro-3-(trifluoromethyl)phenylacetic acid in anhydrous DMF.

-

Add the desired amine and DIPEA to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add HATU portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Direct Amidation

This protocol offers a more atom-economical approach, avoiding the use of stoichiometric coupling reagents.[9]

Experimental Workflow:

Caption: Workflow for Nickel-catalyzed amidation.

Reagents and Conditions:

| Reagent/Condition | Quantity/Parameter |

| 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | 1.0 equivalent |

| Amine | 1.2 equivalents |

| Nickel(II) Chloride (NiCl₂) | 10 mol% |

| Solvent | Toluene |

| Temperature | 110 °C |

| Reaction Time | 20 hours |

Procedure:

-

To a solution of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid in toluene, add NiCl₂.

-

Stir the mixture at 80 °C for 10 minutes.

-

Add the amine to the reaction mixture.

-

Seal the reaction vessel and stir for 20 hours at 110 °C.

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Wash the filtrate with 1 M HCl and then with a saturated solution of NaHCO₃.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Esterification of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid

Ester derivatives are often synthesized to modify the pharmacokinetic properties of a lead compound. The Steglich esterification is a mild and efficient method for this purpose.[6][10][11][12]

Protocol 3: Steglich Esterification using DCC and DMAP

Experimental Workflow:

Caption: Workflow for Steglich esterification.

Reagents and Conditions:

| Reagent/Condition | Quantity/Parameter |

| 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | 1.0 equivalent |

| Alcohol | 1.2 equivalents |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 equivalents |

| 4-Dimethylaminopyridine (DMAP) | 0.1 equivalent |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-6 hours |

Procedure:

-